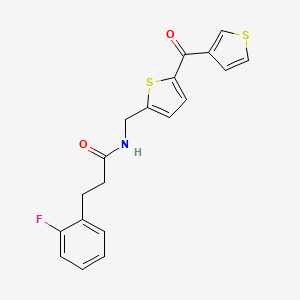

3-(2-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO2S2/c20-16-4-2-1-3-13(16)5-8-18(22)21-11-15-6-7-17(25-15)19(23)14-9-10-24-12-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEJREUAEHIJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a novel thiophene derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a fluorophenyl group with a thiophene backbone. The presence of the thiophene moiety is significant as it often contributes to the biological activity of organic compounds.

Structural Formula

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including our compound of interest. The biological activity can be assessed through Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

Table 1: Antimicrobial Activity of 3-(2-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |

| Escherichia coli | 31.25 | Disruption of cell membrane integrity |

| Pseudomonas aeruginosa | 62.5 | Inhibition of nucleic acid synthesis |

The compound exhibits bactericidal activity through several mechanisms:

- Inhibition of Protein Synthesis : It targets ribosomal function, disrupting the translation process in bacteria.

- Membrane Disruption : Alters membrane permeability leading to cell lysis.

- Nucleic Acid Synthesis Inhibition : Interferes with DNA and RNA synthesis pathways, crucial for bacterial replication.

Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A recent study evaluated the efficacy of the compound against MRSA strains. The results indicated a significant reduction in biofilm formation, highlighting its potential as an anti-biofilm agent.

- Biofilm Inhibition Concentration (MBIC) : 62.216–124.432 μg/mL

- Biofilm Eradication Concentration (MBEC) : 124.432–248.863 μg/mL

Study 2: Comparative Analysis with Standard Antibiotics

In comparative studies, the compound demonstrated superior activity against several Gram-positive bacteria when benchmarked against standard antibiotics like ciprofloxacin.

Cytotoxicity Assessment

While evaluating the therapeutic index, cytotoxicity assays revealed that the compound exhibited low toxicity towards mammalian cells at therapeutic concentrations, indicating a favorable safety profile.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C20H18F1N1O1S2

- Molecular Weight : Approximately 385.49 g/mol

- IUPAC Name : 3-(2-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide

The compound features a thiophene moiety, which is known for its biological activity, and a fluorinated phenyl group that may enhance its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to 3-(2-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide exhibit significant anticancer properties. The incorporation of thiophene rings has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cellular signaling pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiophene derivatives are often explored for their ability to combat bacterial infections, including resistant strains of pathogens. The presence of the fluorinated phenyl group may contribute to increased potency against certain microorganisms .

Synthetic Routes

The synthesis of 3-(2-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide typically involves multi-step reactions:

- Formation of Thiophene Derivatives : Utilizing thiophene-2-carbonyl chloride reacted with amines to form key intermediates.

- Fluorination : Introducing the fluorine atom through electrophilic aromatic substitution.

- Amide Bond Formation : Coupling the thiophene derivative with the fluorinated phenyl group via amide bond formation.

These steps require careful optimization of reaction conditions to maximize yield and purity.

Organic Electronics

Due to its unique electronic properties, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of both thiophene and fluorinated groups can enhance charge mobility and stability, making it suitable for use in advanced electronic devices .

Case Study 1: Anticancer Screening

A study evaluated a series of thiophene-based compounds, including derivatives similar to 3-(2-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide , against various cancer cell lines. Results indicated that these compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of thiophene derivatives was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with structural similarities to 3-(2-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide showed significant inhibition zones, suggesting strong antibacterial properties .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can researchers optimize reaction conditions?

- Methodological Answer: The synthesis involves multi-step organic reactions:

- Step 1: Introduce the 2-fluorophenyl group via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with fluorinated aryl halides) .

- Step 2: Construct the thiophene-3-carbonyl moiety through Friedel-Crafts acylation or thiophene ring functionalization using anhydrides or acyl chlorides .

- Step 3: Form the amide bond between the fluorophenyl propanamide and the thiophene-methyl intermediate using coupling reagents like HATU or EDCI in DMF or DCM .

- Optimization: Adjust solvent polarity (e.g., THF vs. DMF), temperature (0°C to room temperature), and stoichiometry (1.2–1.5 equivalents of coupling reagent) to improve yields .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

- Methodological Answer:

- NMR Spectroscopy: Confirm regiochemistry of the fluorophenyl group (¹⁹F NMR for fluorine environment) and thiophene substitution patterns (¹H/¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and detect impurities .

- HPLC: Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

- Molecular Docking (Glide XP): Use hydrophobic enclosure scoring to evaluate binding affinity in enclosed pockets (e.g., kinase ATP-binding sites) .

- MD Simulations: Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of ligand-target complexes .

- Validation: Cross-check docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (e.g., Kd values) .

Q. What experimental strategies address contradictions in biological activity data across assays?

- Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and compound concentrations (IC50 vs. EC50) to minimize variability .

- Orthogonal Assays: Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to confirm target specificity .

- Metabolic Stability Testing: Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to rule off-target effects .

Q. How can researchers optimize the amide coupling step to mitigate low yields or side reactions?

- Methodological Answer:

- Reagent Selection: Compare HATU (efficient but costly) vs. EDCI/HOBt (budget-friendly but slower) for coupling efficiency .

- Solvent Screening: Test polar aprotic solvents (DMF, DCM) vs. less-polar alternatives (THF) to reduce racemization .

- Workup Protocol: Use aqueous NaHCO3 washes to remove unreacted reagents, followed by silica gel chromatography (hexane/ethyl acetate gradient) for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.